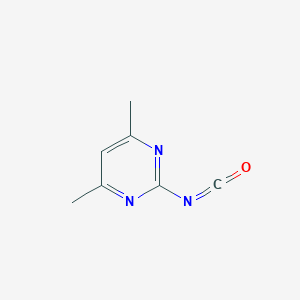
2-Isocyanato-4,6-dimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isocyanato-4,6-dimethylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
2-Isocyanato-4,6-dimethylpyrimidine (C7H7N3O) features a pyrimidine ring substituted with an isocyanate group at the 2-position and methyl groups at the 4 and 6 positions. This structure contributes to its reactivity and utility in various chemical reactions, particularly in the synthesis of biologically active compounds.
Medicinal Chemistry
Anticancer Activity:
Research indicates that derivatives of pyrimidine compounds, including those containing isocyanate groups, exhibit anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The presence of the isocyanate group enhances the reactivity of these compounds, making them suitable for further modifications that can lead to more potent anticancer agents.
Antiviral Properties:
Studies have highlighted the potential of pyrimidine derivatives as antiviral agents. Compounds similar to this compound have been investigated for their ability to inhibit viral replication, particularly in the context of hepatitis C virus (HCV) . The isocyanate functionality may play a crucial role in the mechanism of action by interacting with viral proteins or host cell factors.
Enzyme Inhibition:
The compound has been explored for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation . This inhibition can be leveraged in developing treatments for conditions like cancer and bacterial infections.
Material Science
Polymer Synthesis:
this compound can serve as a building block in the synthesis of polyurethanes and other polymers. Its isocyanate group allows for reactions with polyols to form urethane linkages, which are essential in producing flexible and durable materials used in coatings, adhesives, and foams .
Catalysis:
Recent studies have explored the use of lanthanide complexes with 4,6-dimethylpyrimidine derivatives as catalysts in cyclodimerization reactions involving isocyanates . This application highlights the compound's potential role in facilitating chemical transformations that are valuable in industrial processes.
Agrochemical Applications
Herbicides:
The synthesis of herbicidal compounds often involves isocyanates as intermediates. This compound can be utilized in developing new herbicides by coupling with other moieties to enhance herbicidal activity against various weeds . The structural versatility provided by the isocyanate group allows for the fine-tuning of biological activity.
Case Studies
| Application Area | Case Study Reference | Findings |
|---|---|---|
| Anticancer Activity | PMC9092567 | Derivatives showed significant inhibition of cancer cell growth. |
| Antiviral Properties | ResearchGate | Demonstrated effectiveness against HCV replication. |
| Polymer Synthesis | ACS Publications | Effective catalyst for polymer formation with desirable properties. |
| Herbicides | European Patent | Developed new herbicidal formulations with enhanced efficacy. |
特性
IUPAC Name |
2-isocyanato-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-3-6(2)10-7(9-5)8-4-11/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZSORPBIIJOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













